Fenprostalene

描述

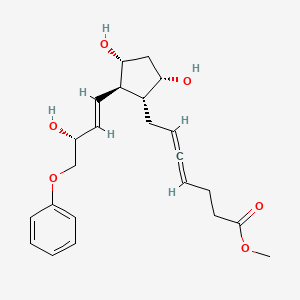

Structure

2D Structure

属性

InChI |

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,21+,22-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNHBQROLKAEDQ-CNDPCGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@@H](COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69381-94-8 | |

| Record name | Fenprostalene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069381948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenprostalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenprostalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROSTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8I39OJF4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenprostalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and induction of luteolysis. Its mechanism of action is centered on its activity as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's pharmacological effects, including receptor binding, downstream signaling cascades, and physiological consequences. Detailed experimental protocols for key assays and quantitative data for related PGF2α analogs are presented to facilitate further research and development in this area.

Introduction

This compound is a long-acting synthetic analog of the naturally occurring prostaglandin F2α.[1] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. This compound is specifically designed to mimic the actions of PGF2α, with a primary therapeutic application in reproductive management in livestock, particularly cattle and mares.[2][3] Its principal effect is luteolysis, the regression of the corpus luteum, which is a critical event in the regulation of the estrous cycle.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for its optimal use and for the development of novel therapeutic agents targeting the PGF2α signaling pathway.

Receptor Binding and Activation

This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor, officially designated as the FP receptor.[4] The FP receptor is a member of the G-protein coupled receptor superfamily, characterized by seven transmembrane domains.

Receptor Specificity

| Compound | Receptor | Binding Affinity (Ki) (nM) | Reference |

| PGF2α | FP | ~3.2 | |

| Latanoprost acid | FP | 98 | |

| Travoprost acid | FP | 35 | |

| Bimatoprost acid | FP | 83 |

Table 1: Comparative Binding Affinities of PGF2α Analogs for the FP Receptor.

Signal Transduction Pathways

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.

The Canonical Gq/Phospholipase C Pathway

The activation of the Gq protein by the this compound-bound FP receptor leads to the stimulation of phospholipase C (PLC). PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel, and its activation by IP3 results in the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.

-

Diacylglycerol (DAG): DAG remains in the plane of the plasma membrane where it, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses.

Downstream Effectors and Potential Cross-talk

The primary signaling cascade initiated by this compound leads to a variety of downstream cellular events. The elevated intracellular calcium acts as a crucial second messenger, directly and indirectly modulating the activity of numerous enzymes and transcription factors.

Recent studies suggest potential cross-talk between the FP receptor signaling and other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the MAPK/ERK pathway is a common downstream consequence of GPCR signaling and is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The precise mechanisms of this cross-talk in the context of this compound's action require further elucidation but may involve PKC-dependent activation of the MAPK cascade.

Physiological Effects: Luteolysis

The most significant physiological effect of this compound is the induction of luteolysis, the process of corpus luteum regression. In cattle, PGF2α released from the uterus is the natural luteolytic hormone. This compound mimics this action, leading to a rapid decline in progesterone production (functional luteolysis) followed by the structural regression of the corpus luteum (structural luteolysis).

The molecular mechanism of luteolysis is complex and involves multiple interconnected events:

-

Vasoconstriction and Reduced Blood Flow: PGF2α and its analogs can cause vasoconstriction of the blood vessels supplying the corpus luteum, leading to reduced blood flow and local hypoxia.

-

Inhibition of Progesterone Synthesis: The signaling cascade initiated by this compound can directly inhibit the activity of key steroidogenic enzymes involved in progesterone synthesis.

-

Induction of Apoptosis: The FP receptor signaling, potentially through the activation of PKC and other downstream effectors, triggers a cascade of events leading to programmed cell death (apoptosis) of the luteal cells. This involves the activation of caspases and the disruption of cell adhesion molecules.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of FP receptor agonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum).

-

Radioligand: A high-affinity radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

-

Unlabeled Competitor: this compound and other PGF2α analogs.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. EC50 - Wikipedia [en.wikipedia.org]

- 2. cbra.org.br [cbra.org.br]

- 3. Fertility in anoestrous dairy cows following treatment with prostaglandin F2 alpha or the synthetic analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenprostalene: A Technical Guide to a Potent Prostaglandin F2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene is a synthetic analogue of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and termination of pregnancy in livestock.[1][2] Its mechanism of action is centered on its potent agonist activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This activity mimics the natural luteolytic effects of endogenous PGF2α, leading to the regression of the corpus luteum and a subsequent decrease in progesterone levels.[3] This technical guide provides a comprehensive overview of this compound, focusing on its function as a PGF2α analogue, its signaling pathways, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a synthetic prostaglandin F2α analogue with a notable potency for inducing luteolysis.[4] Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological functions in the body. PGF2α and its analogues are distinguished by their ability to cause regression of the corpus luteum, a temporary endocrine structure in the ovaries that is essential for maintaining pregnancy.[5] This luteolytic action is the basis for their therapeutic use in controlling reproductive cycles in various species.

While specific quantitative pharmacological data for this compound is not widely available in publicly accessible literature, it has been reported to have a luteolytic potency approximately 20 times greater than that of naturally occurring PGF2α. This enhanced potency allows for the use of smaller doses to achieve the desired physiological effect.

Quantitative Pharmacological Data

A comprehensive understanding of a drug's interaction with its receptor is fundamental for its development and application. This is typically characterized by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ). Despite a thorough review of available scientific literature, specific quantitative values for this compound's binding affinity, potency, and efficacy at the FP receptor were not found.

For comparative purposes, the following table presents available data for the natural ligand, PGF2α, and other synthetic PGF2α analogues. This data provides a context for the expected pharmacological profile of this compound as a potent FP receptor agonist.

| Compound | Receptor Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) |

| This compound | Data not available | Data not available |

| Prostaglandin F2α (PGF2α) | ~1 | 10 |

| Travoprost acid | 35 ± 5 | 1.4 - 3.6 |

| Latanoprost acid | 98 | 32 - 124 |

Table 1: Comparative Quantitative Data for PGF2α and its Analogues. Data is compiled from various sources and should be considered as approximate values.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq alpha subunit.

Canonical Gq Signaling Pathway

The binding of this compound to the FP receptor initiates a cascade of intracellular events, beginning with the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as luteolysis.

Cross-talk with other Signaling Pathways

Recent research has revealed that GPCR signaling is more complex than initially understood, with significant cross-talk between different pathways. The activation of the FP receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

This transactivation can occur through multiple mechanisms, including the intracellular activation of Src kinase, which can then phosphorylate and activate the EGFR. Activated EGFR can then initiate the MAPK/ERK (Extracellular signal-regulated kinase) signaling cascade, which is crucial for regulating cellular processes like proliferation and differentiation.

Experimental Protocols

The characterization of a PGF2α analogue like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties. Below are detailed methodologies for key experiments.

In Vitro Characterization

This assay is designed to determine the binding affinity (Kᵢ) of this compound for the FP receptor.

Objective: To quantify the affinity of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

-

Radiolabeled PGF2α (e.g., [³H]PGF2α).

-

Unlabeled this compound and PGF2α (for standard curve).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the FP receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a multi-well plate, add a constant concentration of [³H]PGF2α to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled PGF2α (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.

Objective: To quantify the ability of this compound to stimulate the production of inositol phosphates, a downstream marker of FP receptor activation.

Materials:

-

Intact cells expressing the FP receptor.

-

Cell culture medium containing [³H]myo-inositol.

-

Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

This compound and PGF2α at various concentrations.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of this compound or a known agonist like PGF2α to the cells and incubate for a defined time (e.g., 30-60 minutes).

-

Lysis and Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid) to lyse the cells and extract the inositol phosphates.

-

Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the different inositol phosphates from free inositol.

-

Quantification: Elute the total inositol phosphates from the column and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) can be determined from this dose-response curve.

In Vivo Characterization

This in vivo study is designed to evaluate the luteolytic efficacy of this compound in a target animal species.

Objective: To determine the effectiveness of this compound in inducing luteolysis and subsequent estrus in cattle.

Animals and Methods:

-

A cohort of healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) is selected.

-

The cows are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo).

-

On a specific day of the estrous cycle (e.g., day 7-10, when the CL is mature and responsive), the treatment group is administered a specific dose of this compound (e.g., via intramuscular injection).

-

Blood samples are collected at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) for the measurement of serum progesterone concentrations.

-

The cows are observed for signs of estrus (e.g., standing to be mounted) for several days following treatment.

-

Luteolysis is confirmed by a significant drop in serum progesterone levels (e.g., to <1 ng/mL).

-

The efficacy of the treatment is determined by the percentage of cows that exhibit luteolysis and come into estrus within a defined period.

Conclusion

This compound is a potent synthetic analogue of prostaglandin F2α that functions as a selective agonist for the FP receptor. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to increased intracellular calcium and the activation of protein kinase C. Furthermore, the signaling of the FP receptor exhibits cross-talk with other critical cellular pathways, including the EGFR and MAPK cascades. While specific quantitative pharmacological data for this compound remains elusive in the public domain, its high luteolytic potency is well-established in veterinary medicine. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other PGF2α analogues, which is essential for the development of new therapeutic agents targeting the FP receptor. Further research to quantify the binding affinity, potency, and efficacy of this compound would provide a more complete understanding of its pharmacological profile.## this compound: An In-depth Technical Guide on a Prostaglandin F2α Analogue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) that demonstrates potent luteolytic activity, making it a valuable tool in veterinary reproductive medicine. Its mechanism of action is centered on its agonistic activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound mimics the physiological effects of endogenous PGF2α, primarily inducing the regression of the corpus luteum. This technical guide provides a detailed examination of this compound, including its pharmacological properties, the intricate signaling pathways it modulates, and standardized experimental protocols for its characterization.

Introduction

Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid involved in a wide array of physiological and pathological processes, with a particularly prominent role in female reproductive function, including luteolysis and parturition. This compound is a structurally modified version of PGF2α, designed to enhance its therapeutic efficacy. One of the key advantages of this compound is its increased potency; it is reported to be approximately 20 times more potent as a luteolytic agent than its natural counterpart, PGF2α. This heightened potency allows for effective therapeutic outcomes at lower administered doses.

Data Presentation: Quantitative Pharmacology

| Compound | Receptor Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) |

| This compound | Data Not Available | Data Not Available |

| Prostaglandin F2α (PGF2α) | ~1.0 | 36 |

| Travoprost acid | 35 ± 5 | 1.4 - 3.6 |

| Latanoprost acid | 98 | 32 - 124 |

| Table 1: Comparative Pharmacological Data of PGF2α and its Analogues at the FP Receptor. |

Signaling Pathways

This compound exerts its biological effects through the activation of the FP receptor. This receptor is primarily coupled to the Gq class of G proteins, initiating a well-defined signaling cascade.

Canonical Gq Signaling Pathway

Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream effector proteins, culminating in the cellular response, such as the initiation of luteolysis.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

The signaling cascade initiated by FP receptor activation is not isolated. There is significant evidence for "cross-talk" with other major signaling pathways. One such mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through intracellular pathways, where GPCR activation leads to the stimulation of non-receptor tyrosine kinases, such as Src kinase. Activated Src can then phosphorylate and activate the EGFR, which in turn initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway critical for cell growth, proliferation, and differentiation.

References

- 1. Clinical and Luteolytic Effects of this compound (A Prostaglandin F2α Analogue) in Mares - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fertility in anoestrous dairy cows following treatment with prostaglandin F2 alpha or the synthetic analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenprostalene for Estrous Synchronization in Mares

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproductive management to synchronize estrus. By inducing the regression of the corpus luteum (CL), this compound effectively shortens the diestrus phase of the estrous cycle, leading to a predictable onset of estrus and ovulation. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative efficacy of this compound for estrous synchronization in mares. Detailed signaling pathways and experimental workflows are presented to facilitate a deeper understanding and application in research and drug development settings.

Mechanism of Action: PGF2α-Induced Luteolysis

This compound functions by mimicking the action of endogenous PGF2α, which is the natural luteolysin in mares. The process of luteolysis is initiated by the binding of PGF2α or its analogues to specific receptors on the surface of luteal cells. In mares, PGF2α travels systemically from the uterus to the ovary, where the luteal cell membranes exhibit a high affinity for PGF2α molecules[1].

The binding of this compound to the PGF2α receptor (FP receptor), a G-protein coupled receptor, triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling curtails support for progesterone production and ultimately initiates cellular apoptosis, leading to the structural and functional demise of the corpus luteum. A significant decline in serum and luteal progesterone concentrations is typically observed within hours of PGF2α analogue administration[2].

Quantitative Data Presentation

The efficacy of this compound in estrous synchronization has been quantified in several studies. The following tables summarize key performance indicators.

Table 1: Efficacy of a Single 250 µg Subcutaneous Dose of this compound

| Parameter | Result | Reference |

| Number of Mares | 10 | Bosu et al., 1983[3] |

| Dose | 250 µg (subcutaneous) | Bosu et al., 1983[3] |

| Interval to Estrus | 1 to 5 days | Bosu et al., 1983[3] |

| Conception Rate (Induced Estrus) | 60% (6/10) | Bosu et al., 1983 |

| Conception Rate (Next Estrus) | 20% (2/10) | Bosu et al., 1983 |

Table 2: Effect of this compound (250 µg) on Ovulation and Estrus Duration

| Parameter | This compound Group | Control (Saline) Group | P-value | Reference |

| Number of Mares | 8 | 8 | - | Savage & Liptrap, 1987 |

| Interval from Treatment to Ovulation (hours) | 41.25 | 73.50 | P = 0.001 | Savage & Liptrap, 1987 |

| Duration of Estrus (days) | 5.63 | 6.88 | P = 0.005 | Savage & Liptrap, 1987 |

| Ovulation within 48h of Treatment | 81% | 31% | P < 0.025 | Savage & Liptrap, 1987 |

Table 3: Comparative Efficacy of Prostaglandin Analogues in Mares

| Parameter | This compound | Cloprostenol | Dinoprost | Reference |

| Common Luteolytic Dose | 250 µg | 250-500 µg | 5-10 mg | Various |

| Onset of Estrus | 2-5 days | 2-4 days | 2-5 days | Various |

| Interval to Ovulation | Variable, can be hastened when given in estrus | Average 7.2 days post-treatment | 7-12 days post-treatment | Various |

| Side Effects | Local skin reaction | Systemic (sweating, colic) can be reduced with microdoses | Systemic (sweating, colic) | Bosu et al., 1983; Nie et al., 2001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the use of this compound in mares.

Protocol for Induction of Luteolysis and Estrus

Objective: To determine the luteolytic efficacy of this compound and the subsequent fertility in treated mares.

Materials:

-

Clinically healthy, cycling mares with a palpable corpus luteum.

-

This compound solution for injection.

-

Standard veterinary equipment for palpation, ultrasonography, and artificial insemination.

-

Progesterone assay kits.

Methodology:

-

Animal Selection: Select a cohort of healthy, cycling mares. Confirm the presence of a functional corpus luteum (5 days or more post-ovulation) via rectal palpation and ultrasonography. Collect blood samples to confirm progesterone levels are consistent with the diestrus phase.

-

Treatment Administration: Administer a single 250 µg dose of this compound via subcutaneous injection.

-

Monitoring:

-

Monitor mares daily for behavioral signs of estrus (teasing with a stallion).

-

Perform daily rectal palpation and ultrasonography to monitor follicular development and uterine edema.

-

Collect daily blood samples to measure serum progesterone concentrations to confirm luteolysis.

-

-

Insemination: Once a dominant follicle (≥35 mm) is detected and the mare is in estrus, perform artificial insemination.

-

Pregnancy Diagnosis: Conduct ultrasonography 14-16 days post-ovulation to determine pregnancy status.

Protocol for Hastening Ovulation

Objective: To evaluate the effect of this compound on the timing of ovulation when administered during estrus.

Materials:

-

Cycling mares.

-

This compound solution for injection.

-

Saline solution (for control group).

-

Equipment for teasing, palpation, and ultrasonography.

Methodology:

-

Estrus Detection: Identify the onset of estrus in a group of mares through daily teasing.

-

Treatment: At 60 hours after the onset of estrus, randomly assign mares to either a treatment group (250 µg this compound) or a control group (saline).

-

Ovulation Monitoring: Monitor follicular development via ultrasonography at 12-hour intervals until ovulation is confirmed.

-

Data Collection: Record the interval from treatment to ovulation and the total duration of estrus for each mare.

Pharmacokinetics

Side Effects and Considerations

This compound has been associated with a localized, sometimes painful, skin swelling at the injection site, which typically resolves within one to two days. This contrasts with other prostaglandin analogues like dinoprost and cloprostenol, which can cause transient systemic side effects such as sweating, increased gastrointestinal motility, and signs of colic. The localized nature of this compound's primary side effect may be advantageous in a clinical setting.

Conclusion

This compound is an effective luteolytic agent for the synchronization of estrus in mares. A standard 250 µg subcutaneous dose reliably induces luteolysis, leading to estrus within 1 to 5 days. Furthermore, its administration during estrus can significantly hasten the time to ovulation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of equine reproduction and drug development. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound in mares to further refine its clinical application.

References

Fenprostalene: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used primarily in veterinary medicine. Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of this compound, with a focus on its primary target, the prostaglandin F (FP) receptor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Prostanoid Receptors

This compound is a synthetic prostaglandin F2α analog.[1] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[2] this compound and other PGF2α analogs are known to be potent agonists of the FP receptor.[3] The activation of the FP receptor initiates a signaling cascade that leads to physiological responses such as uterine muscle contraction and luteolysis, the regression of the corpus luteum.[2][3]

The prostanoid receptor family is comprised of nine main types and subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. These receptors are distinguished by their preferential binding to different prostaglandins. The selectivity of a prostaglandin analog for a specific receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. While this compound is known to be a potent FP receptor agonist, its binding affinity across the full panel of prostanoid receptors is not extensively documented in publicly available literature. However, based on the behavior of its parent compound, PGF2α, and other analogs, a high degree of selectivity for the FP receptor is anticipated, with potential for some cross-reactivity, particularly with the EP3 receptor.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, and it is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind to a specific receptor type in preference to others.

Table 1: Representative Binding Affinity Profile of PGF2α Analogs at Prostanoid Receptors

| Receptor Subtype | Ligand | Ki (nM) | Relative Affinity |

| FP | PGF2α | ~1-10 | High |

| EP1 | PGF2α | >100 | Low |

| EP2 | PGF2α | >1000 | Very Low |

| EP3 | PGF2α | ~50-100 | Moderate to Low |

| EP4 | PGF2α | >1000 | Very Low |

| DP | PGF2α | >1000 | Very Low |

| IP | PGF2α | >1000 | Very Low |

| TP | PGF2α | >100 | Low |

Note: The Ki values for PGF2α are approximate and can vary depending on the experimental conditions and tissue/cell type used. Data for this compound is expected to show a high affinity for the FP receptor, with varying degrees of lower affinity for other receptors, particularly EP3.

Signaling Pathway of this compound at the FP Receptor

Upon binding to the FP receptor, this compound, as a PGF2α agonist, is expected to activate the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.

Experimental Protocols for Receptor Binding Assays

The binding affinity and selectivity of this compound can be determined using competitive radioligand binding assays. The following protocol is a generalized methodology based on standard practices for prostanoid receptor binding assays.

4.1. Materials and Reagents

-

Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol)

-

Unlabeled Ligands: this compound, PGF2α, and a panel of selective agonists/antagonists for other prostanoid receptors (for selectivity screening).

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human FP receptor or other prostanoid receptor subtypes. Alternatively, tissue homogenates known to be rich in the target receptor (e.g., bovine corpus luteum for FP receptors) can be used.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C)

-

96-well plates

-

Filtration apparatus

-

Liquid scintillation counter

4.2. Membrane Preparation

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

4.3. Competitive Binding Assay Procedure

-

In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: Assay buffer, [³H]-PGF2α, and membrane preparation.

-

Non-specific Binding: A high concentration of unlabeled PGF2α (e.g., 10 µM), [³H]-PGF2α, and membrane preparation.

-

Competition Binding: Serial dilutions of this compound (or other competing ligands), [³H]-PGF2α, and membrane preparation.

-

-

The final concentration of [³H]-PGF2α should be at or near its Kd for the receptor.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent prostaglandin F2α analog that exerts its biological effects primarily through the activation of the FP receptor. While comprehensive quantitative data on its binding affinity and selectivity across the full panel of prostanoid receptors is limited in the public domain, it is expected to exhibit high affinity and selectivity for the FP receptor. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other related compounds. A thorough characterization of its receptor binding profile is essential for a complete understanding of its mechanism of action and for the development of new therapeutic agents with improved selectivity and reduced side effects.

References

- 1. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Downstream Signaling Pathways Activated by Fenprostalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It details the canonical Gq/11-Phospholipase C pathway, leading to calcium mobilization and protein kinase C activation, as well as the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade. This document includes a summary of quantitative data derived from studies on the native ligand PGF2α and other FP receptor agonists, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a potent synthetic analogue of prostaglandin F2α, utilized primarily in veterinary medicine for its luteolytic and uterotonic effects.[1] Its mechanism of action is centered on its high affinity and agonist activity at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is expressed in various tissues, including the corpus luteum, uterus, and ciliary muscle.[2] Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent initiation of downstream signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of this compound's biological activities and for the development of novel therapeutic applications.

Primary Signaling Pathway: The Gq/11-Phospholipase C Cascade

The principal signaling mechanism initiated by this compound binding to the FP receptor is through the activation of the Gq/11 family of G-proteins.[2][3] This activation sets off a well-characterized signaling cascade involving the production of key second messengers.

Activation of Phospholipase C (PLC)

The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

Inositol Trisphosphate (IP3) and Calcium Mobilization

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel. Binding of IP3 triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical event that mediates many of the cellular responses to this compound.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

Concurrently, DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane. DAG, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to downstream cellular responses, including gene expression changes and smooth muscle contraction.

References

- 1. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phospholipase C activation by prostaglandins and thromboxane A2 in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Fenprostalene on Luteal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for therapeutic applications requiring luteal regression. Understanding its mechanism of action at the cellular level is crucial for optimizing its use and for the development of novel reproductive therapies. This technical guide provides an in-depth overview of the in vitro effects of this compound and other PGF2α analogues on luteal cells. It details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data from relevant studies.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone.[1] The regression of the CL, or luteolysis, is a critical process for the initiation of a new reproductive cycle in the absence of pregnancy.[2] Prostaglandin F2α (PGF2α) is the primary physiological signal for luteolysis in many species.[2][3] this compound, as a PGF2α analogue, mimics the action of endogenous PGF2α to induce luteolysis.[4] This document focuses on the direct effects of this compound and its class of compounds on luteal cells in an in vitro setting, independent of systemic physiological factors.

Signaling Pathway of this compound in Luteal Cells

This compound exerts its effects by binding to the PGF2α receptor (FPr), a G-protein coupled receptor located on the plasma membrane of luteal cells, particularly the large luteal cells. This binding initiates a well-characterized signaling cascade that ultimately leads to a decrease in progesterone synthesis (functional luteolysis) and programmed cell death (structural luteolysis).

The primary signaling pathway activated by the this compound-FPr complex is the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates the downstream cellular responses. These responses include the inhibition of steroidogenic acute regulatory protein (StAR), which is crucial for cholesterol transport into the mitochondria—the rate-limiting step in progesterone synthesis. Prolonged activation of this pathway can also initiate apoptotic cascades, leading to cell death.

Experimental Protocols

The following protocols are generalized from methodologies reported for the in vitro study of PGF2α and its analogues on luteal cells.

Luteal Cell Isolation and Culture

This protocol describes the enzymatic dissociation and culture of luteal cells from bovine corpora lutea.

Materials:

-

Corpora lutea from the mid-luteal phase (Days 10-12) of the estrous cycle.

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Collagenase (Type I or II)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Antibiotics (Penicillin/Streptomycin)

-

Culture plates

Procedure:

-

Tissue Collection: Aseptically collect corpora lutea from ovaries within minutes of slaughter and transport them to the lab on ice in sterile saline.

-

Dissociation: Mince the luteal tissue into small pieces. Incubate the minced tissue in DMEM containing collagenase (e.g., 0.25%) and DNase I (e.g., 0.01%) at 37°C for 60-90 minutes with gentle agitation.

-

Cell Isolation: Filter the cell suspension through a sterile mesh (e.g., 70-100 µm) to remove undigested tissue. Wash the cells by centrifugation and resuspend them in DMEM with 10% FBS.

-

Cell Culture: Plate the cells in culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate). Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours to allow for attachment.

-

Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound or a vehicle control. The treatment duration can vary from a few hours to several days depending on the endpoint being measured.

Progesterone Assay

Progesterone concentration in the culture medium is typically measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells.

-

Caspase Activity Assay: To quantify apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured using commercially available kits.

Quantitative Data on the Effects of PGF2α Analogues

Direct quantitative in vitro data for this compound is limited in the public literature. However, studies on PGF2α and other analogues like Cloprostenol provide valuable insights into the expected dose-dependent effects.

| Parameter | PGF2α Analogue | Cell Type | Concentration Range | Effect | Reference |

| Progesterone Production | Cloprostenol | Feline Luteal Cells | 10 ng/mL | Significant reduction | |

| PGF2α | Bovine Luteal Cells | 1 µM | Inhibition of LH-stimulated production | ||

| Cell Adhesion | PGF2α | Bovine Luteal Theca Cells | 0.01 - 1.0 mM | Significant decrease |

| Parameter | PGF2α Analogue | Cell Type | Time Point | Effect | Reference |

| Progesterone Production | PGF2α | Bovine Luteal Cells | > 24 hours | Inhibition of agonist-stimulated production | |

| Cloprostenol | Feline Luteal Cells | 48 hours | Significant reduction |

Logical Relationships in Luteal Cell Function

The regulation of luteal cell function involves a complex interplay of hormones and intracellular signaling molecules. Progesterone itself can have feedback effects on the luteal cell, and there is a delicate balance between pro-survival and pro-apoptotic signals.

Conclusion

This compound and other PGF2α analogues induce luteolysis in vitro by activating the PLC-IP3-DAG signaling cascade, leading to an increase in intracellular calcium, activation of PKC, inhibition of progesterone synthesis, and eventual apoptosis. The experimental protocols and quantitative data presented in this guide, derived from studies on PGF2α and its analogues, provide a robust framework for researchers and drug development professionals working on the modulation of luteal function. Further studies focusing specifically on the dose-response and temporal effects of this compound in various species will enhance our understanding and application of this potent luteolytic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical and Luteolytic Effects of this compound (A Prostaglandin F2α Analogue) in Mares - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone production by dispersed cells from human corpus luteum: stimulation by gonadotrophins and prostaglandin F 2 alpha; lack of response to adrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fenprostalene in the Induction of Parturition in Bitches: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), has been investigated for its utility in the elective induction of parturition in bitches. Its mechanism of action is centered on its luteolytic and ecbolic properties, leading to a decline in progesterone and the initiation of myometrial contractions. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound for labor induction in canines. It summarizes key experimental data, details methodological protocols, and visualizes the underlying physiological pathways and experimental designs. The primary focus is a critical evaluation of a significant study by Moriyoshi et al. (1999), which explored methods to mitigate the adverse effects associated with prostaglandin administration while maintaining efficacy in inducing parturition. The findings suggest that a low, divided-dose regimen of this compound, combined with a parasympatholytic premedication, offers a safer and more reliable approach to elective parturition in bitches.

Introduction

The ability to safely and reliably induce parturition in bitches holds significant value in veterinary medicine, particularly in cases of prolonged gestation, for management of breeding colonies, and to schedule veterinary assistance for anticipated dystocia. Prostaglandin F2α and its synthetic analogues are potent luteolytic agents in canines, making them candidates for the induction of labor.[1][2] However, their clinical use has been hampered by the frequent occurrence of undesirable side effects, such as emesis, diarrhea, salivation, and abdominal distress.[1][2][3] this compound, a long-acting PGF2α analogue, has been a subject of research to refine its application for this purpose. This document synthesizes the current knowledge on this compound's role in inducing parturition in bitches, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to FP receptors on luteal cells and myometrial cells initiates distinct signaling cascades that culminate in luteolysis and uterine contractions, respectively.

Luteolytic Pathway

In the bitch, the corpus luteum is the primary source of progesterone throughout gestation. A decline in progesterone is a prerequisite for the initiation of parturition. This compound induces luteolysis, leading to a rapid drop in plasma progesterone concentrations. This is achieved through the activation of the Gq/11 G-protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to apoptosis of luteal cells and a cessation of progesterone synthesis.

Myometrial Contraction Pathway

The decline in progesterone removes the quiescent block on the myometrium, making it responsive to contractile stimuli. This compound directly stimulates myometrial contractions through a similar signaling pathway involving the FP receptor. The resulting increase in intracellular calcium in myometrial cells activates the calmodulin light-chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Experimental Protocols

The primary study by Moriyoshi et al. (1999) provides a detailed experimental protocol for investigating the induction of parturition in bitches using this compound.

Animal Model and Housing

-

Species: Canine (Beagle bitches)

-

Number of Animals: 16

-

Age: 11 months to 6 years and 2 months

-

Health Status: Pregnant and healthy

-

Gestation Stage: 56 to 58 days after the last mating or artificial insemination.

-

Housing: Laboratory-raised colony.

-

Acclimation: Animals were accustomed to the laboratory environment.

-

Pre-treatment: All bitches were fasted for 24 hours before the start of the treatment.

Experimental Design and Treatment Groups

The bitches were randomly assigned to one of three treatment groups:

-

Group I (n=5): A single subcutaneous injection of this compound at a dose of 5 µg/kg.

-

Group II (n=6): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a single subcutaneous injection of this compound at a dose of 5 µg/kg.

-

Group III (n=5): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a subcutaneous injection of this compound at a dose of 2.5 µg/kg, with a second 2.5 µg/kg dose of this compound administered 1 hour after the first.

Data Collection and Analysis

-

Side Effects: The incidence, time of onset, and duration of side effects (salivation, vomiting, colic, watery diarrhea) were recorded. A scoring system was used to quantify the severity of these effects.

-

Time to Parturition: Bitches were observed at 6-hour intervals until signs of parturition appeared, and then at 1-hour intervals until the initiation of parturition.

-

Hormonal Analysis: Blood samples were collected to measure plasma progesterone and cortisol concentrations at various time points before and after treatment.

-

Puppy Viability: The number of live and stillborn puppies was recorded, and the survival rate of newborn puppies was calculated at one week post-partum.

-

Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment groups.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Moriyoshi et al. (1999).

Table 1: Treatment Protocols and Outcomes

| Group | Pre-treatment (IV) | This compound Treatment (SQ) | Time to Parturition (mean ± SD, hours) | Litter Size (mean ± SD) |

| I | None | 5 µg/kg (single dose) | 32 ± 11 | 5.6 ± 0.9 |

| II | Prifinium Bromide (7.5 mg/head) | 5 µg/kg (single dose) | 36 ± 7 | 5.7 ± 0.5 |

| III | Prifinium Bromide (7.5 mg/head) | 2.5 µg/kg (two doses, 1 hr apart) | 34 ± 5 | 5.6 ± 1.1 |

Data sourced from Moriyoshi et al., 1999.

Table 2: Incidence and Severity of Side Effects

| Side Effect | Group I (5 µg/kg this compound) | Group II (Prifinium + 5 µg/kg this compound) | Group III (Prifinium + 2.5 µg/kg x 2 this compound) |

| Salivation | 100% | Reduced Incidence | No side effects observed |

| Vomiting | High Incidence | Reduced Incidence | No side effects observed |

| Colic Symptoms | High Incidence | Reduced Incidence | No side effects observed (apart from colic) |

| Watery Diarrhea | 80-100% | Reduced Incidence | No side effects observed |

| Side Effect Score (mean ± SD) | High | Significantly Lower than Group I | Significantly Lower than Groups I & II |

Data compiled from Moriyoshi et al., 1999.

Table 3: Hormonal and Puppy Survival Data

| Group | Peak Plasma Cortisol | One-Week Puppy Survival Rate |

| I | Highest Increase | Lowest |

| II | Significantly Lower than Group I | Intermediate |

| III | Smallest Increase | Highest (Significantly higher than Groups I & II) |

Data sourced from Moriyoshi et al., 1999.

Discussion and Conclusion

The administration of this compound is effective in inducing parturition in bitches, with a time to onset of approximately 32 to 36 hours. However, a single dose of 5 µg/kg is associated with a high incidence of severe side effects, including salivation, vomiting, colic, and diarrhea. These adverse effects are likely due to the stimulation of smooth muscle in the gastrointestinal tract and other organs. The associated increase in plasma cortisol suggests a significant physiological stress response in the treated animals.

Pre-treatment with prifinium bromide, a parasympathetic nerve blocking agent, significantly mitigates these side effects. Furthermore, a divided low-dose regimen of this compound (2.5 µg/kg administered twice, one hour apart) following prifinium bromide pre-treatment appears to be the most favorable protocol. This approach not only minimizes observable side effects and the associated stress response (as indicated by lower cortisol levels) but also results in a higher one-week survival rate for the newborn puppies.

References

Stability and Degradation of Fenprostalene in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a synthetic analog of prostaglandin F2α, is utilized in veterinary medicine for its luteolytic and uterotonic effects. The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. This technical guide provides an in-depth analysis of the stability and degradation of this compound in aqueous environments, with a focus on the kinetic and mechanistic aspects of its degradation. The information presented herein is compiled from published scientific literature and is intended to support research and development activities.

Core Concepts: Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its methyl ester at the C-1 position.[1] This reaction is subject to catalysis by both acids and bases.[1]

Diagram: this compound Hydrolysis Pathway

Caption: Hydrolysis of this compound to its corresponding carboxylic acid.

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation in Aqueous Solution

| Parameter | Effect on Degradation Rate | Primary Degradation Reaction |

| pH | Increased degradation at acidic and basic pH. | Specific acid and base-catalyzed hydrolysis of the C-1 methyl ester.[1] |

| Temperature | Increased temperature accelerates degradation. | Follows Arrhenius kinetics. |

| Oxygen | In polyethylene glycol 400 solution, degradation is oxygen-dependent.[2] In purely aqueous solutions, the primary pathway is hydrolysis. | Oxidation (in the presence of oxidizable solvents). |

| Light | Data not specifically available for this compound. General photostability testing is recommended as per ICH guidelines. | Potential for photodegradation. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability and degradation of this compound in aqueous solutions, based on established scientific principles and regulatory guidelines.

pH-Rate Profile Determination

This experiment aims to determine the rate of this compound degradation across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate buffers) with a constant ionic strength.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute it into each buffer to a final concentration suitable for the analytical method.

-

Incubation: Incubate the samples in constant temperature baths at various temperatures (e.g., 40, 50, 60, and 70 °C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each sample.

-

Analysis: Immediately analyze the concentration of remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH and temperature. The slope of the resulting line will be the pseudo-first-order rate constant (k). The pH-rate profile can be generated by plotting log(k) versus pH.

Diagram: Experimental Workflow for pH-Rate Profile Study

Caption: Workflow for determining the pH-rate profile of this compound.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70 °C).

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained to separate light-induced degradation from thermal degradation.

Analysis of Degradation Products:

The stressed samples should be analyzed by a suitable chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.

Diagram: Logical Flow of Forced Degradation Studies

Caption: Logical relationship in forced degradation studies.

Conclusion

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of its C-1 methyl ester, a reaction that is catalyzed by both acidic and basic conditions. Temperature is also a critical factor that accelerates this degradation. While specific photostability data for this compound is not extensively documented, it is prudent to evaluate its light sensitivity according to established regulatory guidelines. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively assess the stability of this compound and to develop stable formulations. A thorough understanding of these degradation pathways and the factors that influence them is essential for ensuring the quality, efficacy, and safety of this compound-containing products.

References

Methodological & Application

Application Notes and Protocols for Fenprostalene in Bovine Uterine Motility Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Fenprostalene, a synthetic analogue of Prostaglandin F2α (PGF2α), for studying bovine uterine motility. The following sections detail its mechanism of action, signaling pathways, and established experimental protocols for both in vivo and in vitro studies.

Mechanism of Action and Signaling Pathway

This compound, as a PGF2α analogue, exerts its uterokinetic effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The activation of the FP receptor in myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. While the precise signaling pathway for this compound in bovine uterine tissue is not fully elucidated in the provided literature, it is presumed to follow the established PGF2α signaling pathway in uterine smooth muscle.

This pathway primarily involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains, resulting in myometrial contraction.

References

Application Notes and Protocols for Fenprostalene in Canine Parturition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a long-acting synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent that also stimulates myometrial contractions.[1][2] These properties make it a candidate for the induction of parturition in canines. Progesterone, produced by the corpora lutea, is essential for maintaining pregnancy in the bitch.[3] A rapid decline in serum progesterone concentration to below 2 ng/mL is a key physiological trigger for the onset of normal whelping.[3][4] this compound induces parturition by causing regression of the corpus luteum (luteolysis), leading to a sharp drop in progesterone levels and promoting uterine contractions.

These notes provide detailed protocols for the administration of this compound to induce parturition in canines, based on published experimental data. The primary goal of the outlined protocols is to achieve successful parturition while minimizing common side effects associated with prostaglandin administration, such as vomiting, diarrhea, salivation, and colic.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating different protocols for this compound-induced parturition in Beagle bitches.

Table 1: Dosage and Administration Protocols

| Group | Pre-treatment (Intravenous) | This compound Dosage (Subcutaneous) | Number of Bitches (n) |

| I | None | 5 µg/kg (single injection) | 5 |

| II | Prifinium bromide (7.5 mg/head) | 5 µg/kg (single injection, 5 min after pre-treatment) | 6 |

| III | Prifinium bromide (7.5 mg/head) | 2.5 µg/kg (two injections, 1 hour apart) | 5 |

Table 2: Efficacy and Outcomes

| Group | Time to Parturition (hours, mean ± SD) | Litter Size (puppies, mean ± SD) | One-Week Puppy Survival Rate (%) |

| I | 32 ± 11 | 5.6 ± 0.9 | 67.9% |

| II | 36 ± 7 | 5.7 ± 0.5 | 82.3% |

| III | 34 ± 5 | 5.6 ± 1.1 | 97.1% |

Table 3: Incidence and Severity of Side Effects

| Group | Salivation | Vomiting | Colic Symptoms | Watery Diarrhea | Side Effect Score (mean ± SD) |

| I | 100% | 80% | 100% | 80% | 6.8 ± 1.3 |

| II | 17% | 0% | 100% | 0% | 2.5 ± 1.0 |

| III | 0% | 0% | 80% | 0% | 1.6 ± 0.5 |

| Side effect scores were calculated based on severity: 2 for severe, 1 for slight, and 0 for absence of the side effect. |

Table 4: Physiological Responses (Mean Values)

| Group | Peak Respiratory Rate (breaths/min) | Lowest Body Temperature (°C) |

| I | 197 | 36.3 |

| II | 236 | 36.8 |

| III | 179 | 36.5 |

Experimental Protocols

The following is a detailed methodology for an experiment designed to investigate the effects of this compound on the induction of parturition in canines, adapted from the work of Nagao et al., 1999.

3.1 Animal Selection and Preparation

-

Subjects: Use healthy, pregnant Beagle bitches (or other similar-sized breed) with confirmed pregnancy dates. The reported study used 16 bitches aged from 11 months to 6 years and 2 months.

-

Gestation Stage: Administer treatment between days 56 and 58 of pregnancy, calculated from the last day of mating or artificial insemination.

-

Acclimatization: House the animals in a controlled environment and allow for an adequate acclimatization period before the experiment.

-

Pre-treatment Fasting: Fast all bitches for 24 hours prior to the administration of this compound to potentially reduce the severity of gastrointestinal side effects.

-

Baseline Monitoring: Before treatment, record baseline physiological parameters, including rectal temperature, respiratory rate, and heart rate. Collect a baseline blood sample for progesterone analysis.

3.2 Treatment Administration Protocol (Group III - Recommended Protocol) This protocol, which resulted in minimal side effects and the highest puppy survival rate, is detailed below.

-

Pre-medication: Administer Prifinium bromide (a parasympathetic nerve blocking agent) at a dose of 7.5 mg per head via intravenous (IV) injection.

-

First this compound Injection: Five minutes after the Prifinium bromide injection, administer this compound subcutaneously (SQ) at a dose of 2.5 µg/kg body weight.

-

Second this compound Injection: One hour after the first this compound injection, administer a second SQ dose of this compound at 2.5 µg/kg body weight.

3.3 Post-Administration Monitoring and Data Collection

-